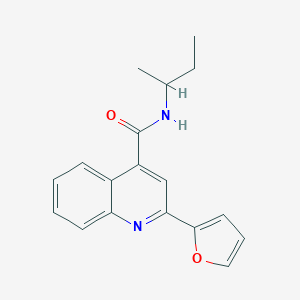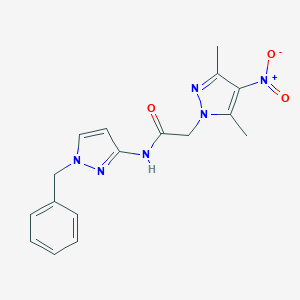![molecular formula C15H13FIN5O B279924 N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279924.png)
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, also known as FIPI, is a small molecule inhibitor that targets phospholipase D enzymes. This compound has been the subject of scientific research due to its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
作用机制
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting the activity of phospholipase D enzymes, which are involved in the production of phosphatidic acid. Phosphatidic acid is a lipid messenger that plays a role in cell signaling and membrane dynamics. By inhibiting the production of phosphatidic acid, this compound can disrupt cellular signaling pathways and lead to a reduction in tumor growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. In cancer, this compound has been shown to inhibit tumor growth and metastasis, as well as induce apoptosis (programmed cell death) in cancer cells. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.
实验室实验的优点和局限性
One advantage of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is that it is a small molecule inhibitor, which makes it easier to use in lab experiments than larger molecules such as antibodies. However, one limitation of this compound is that it may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. One area of research could be to further explore its potential therapeutic applications in cancer and inflammatory diseases. Another area of research could be to develop more specific inhibitors of phospholipase D enzymes that do not have off-target effects. Additionally, research could be done to better understand the mechanism of action of this compound and how it interacts with other cellular signaling pathways.
合成方法
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can be synthesized through a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-fluorobenzylamine with 1H-pyrazole-3-carboxylic acid to form 1-(2-fluorobenzyl)-1H-pyrazol-3-ylamine. This intermediate is then reacted with 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid to form this compound.
科学研究应用
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In cancer, phospholipase D enzymes have been shown to play a role in tumor growth and metastasis. This compound has been shown to inhibit the activity of these enzymes, leading to a reduction in tumor growth and metastasis in animal models.
In inflammatory diseases, phospholipase D enzymes have been shown to play a role in the production of pro-inflammatory cytokines. This compound has been shown to inhibit the activity of these enzymes, leading to a reduction in the production of pro-inflammatory cytokines in animal models of inflammatory diseases.
属性
分子式 |
C15H13FIN5O |
|---|---|
分子量 |
425.2 g/mol |
IUPAC 名称 |
N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H13FIN5O/c1-21-14(12(17)8-18-21)15(23)19-13-6-7-22(20-13)9-10-4-2-3-5-11(10)16/h2-8H,9H2,1H3,(H,19,20,23) |
InChI 键 |
XDVRGGTUBUJPFY-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3F |
规范 SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)

![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
